

chemical properties of 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B1587998

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **5-Heptyl-1,3,4-oxadiazole-2(3H)-thione**

Introduction: Unveiling a Versatile Heterocyclic Scaffold

The compound **5-Heptyl-1,3,4-oxadiazole-2(3H)-thione** belongs to the 1,3,4-oxadiazole class, a group of five-membered heterocyclic compounds that are a cornerstone in modern medicinal chemistry.^{[1][2][3][4]} The oxadiazole nucleus is considered a bioisostere for ester and amide functionalities, offering enhanced metabolic stability and favorable pharmacokinetic properties.^[5] Derivatives of 1,3,4-oxadiazole are renowned for their extensive and diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.^{[1][4][6][7]} This guide provides a comprehensive examination of the core chemical properties of the 5-heptyl substituted variant, offering foundational knowledge for its application in synthesis, drug design, and materials science.

Core Chemical Identity and Physicochemical Properties

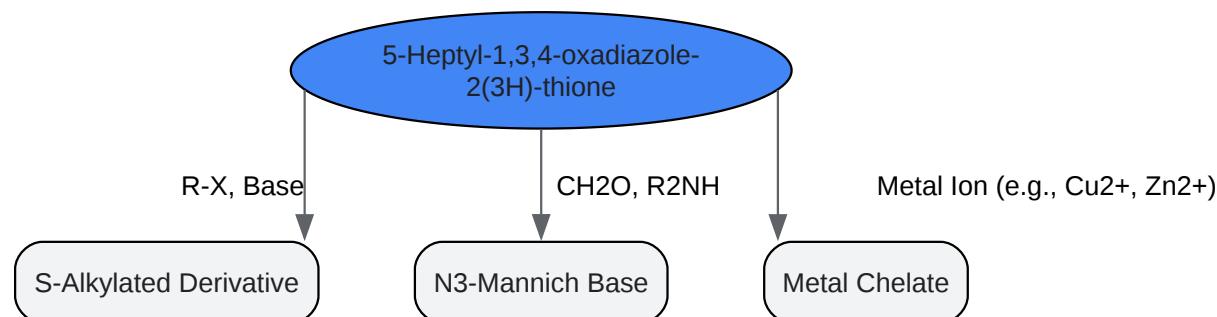
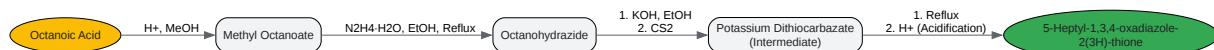
5-Heptyl-1,3,4-oxadiazole-2(3H)-thione is a distinct organic molecule featuring a 1,3,4-oxadiazole core functionalized with a seven-carbon alkyl chain and a thione group.^[8] This structure imparts specific physicochemical characteristics that are critical for its handling,

reactivity, and biological interactions. The key identifiers and predicted properties are summarized below.

Property	Value	Source(s)
CAS Number	66473-10-7	[9][10][11][12][13]
Molecular Formula	C ₉ H ₁₆ N ₂ OS	[9][10][12]
Molecular Weight	200.30 g/mol	[9][10][13]
IUPAC Name	5-heptyl-3H-1,3,4-oxadiazole-2-thione	[13]
Synonyms	2-Mercapto-5-heptyloxadiazole, 5-Heptyl-1,3,4-oxadiazoline-2-thione	[8][9][12]
Physical State	Solid (Predicted)	[8]
Boiling Point	247.4 °C at 760 mmHg (Predicted)	[8][9]
Density	1.16 g/cm ³ (Predicted)	[8][9]
pKa	4.86 ± 0.70 (Predicted)	[8]
XLogP3	2.87120	[9]
InChIKey	XDBMHZSJUYNNQP-UHFFFAOYSA-N	[9][10]

Structural Analysis: The Thione-Thiol Tautomerism

A critical chemical feature of **5-Heptyl-1,3,4-oxadiazole-2(3H)-thione** is its existence in a tautomeric equilibrium between the thione and thiol forms.[14][15] The thione form contains a carbon-sulfur double bond (C=S) within the heterocyclic ring system, while the thiol form features a sulfur-hydrogen bond (S-H), imparting aromaticity to the ring. Spectroscopic evidence from related compounds strongly indicates that in both solid and solution states, the thione tautomer is overwhelmingly predominant.[15][16] This preference is a key determinant of the molecule's reactivity, particularly its behavior in alkylation and condensation reactions.



Caption: Thione-thiol tautomeric equilibrium of the title compound.

General Synthesis Protocol

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiones is a well-established process in heterocyclic chemistry.[\[14\]](#) The most common and reliable pathway involves the cyclization of an appropriate acid hydrazide with carbon disulfide. This multi-step synthesis provides a high-yield route to the target scaffold.

Experimental Workflow

- Step 1: Hydrazide Formation: The synthesis begins with a suitable carboxylic acid, octanoic acid in this case, which contains the required heptyl chain. The acid is first converted to its corresponding ester (e.g., methyl octanoate) via Fischer esterification. Subsequently, the ester is treated with hydrazine hydrate in an alcoholic solvent under reflux to yield the key intermediate, octanohydrazide. The nucleophilic attack by hydrazine on the ester's carbonyl carbon is the driving force for this conversion.
- Step 2: Ring Closure/Cyclization: The purified octanohydrazide is dissolved in an alcoholic solution of potassium hydroxide. Carbon disulfide (CS_2) is then added dropwise to the cooled solution. The reaction mixture is refluxed for several hours. During this step, the hydrazide and CS_2 react to form a dithiocarbazate salt intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the 1,3,4-oxadiazole ring.[\[17\]](#)[\[18\]](#)
- Step 3: Acidification and Isolation: Upon completion, the reaction mixture is cooled and acidified with a dilute mineral acid (e.g., HCl). The acidification protonates the potassium salt of the product, causing the **5-Heptyl-1,3,4-oxadiazole-2(3H)-thione** to precipitate out of the solution as a solid. The product can then be isolated by filtration, washed with water to remove inorganic salts, and purified by recrystallization from a suitable solvent like ethanol.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione (66473-10-7) for sale [vulcanchem.com]
- 9. echemi.com [echemi.com]

- 10. 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione | CAS: 66473-10-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 11. wlpbiochem.lookchem.com [wlpbiochem.lookchem.com]
- 12. pschemicals.com [pschemicals.com]
- 13. 1,3,4-Oxadiazole-2(3H)-thione, 5-heptyl- | C9H16N2OS | CID 3034773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. jchemrev.com [jchemrev.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. asianpubs.org [asianpubs.org]
- 18. healthinformaticsjournal.com [healthinformaticsjournal.com]
- To cite this document: BenchChem. [chemical properties of 5-Heptyl-1,3,4-oxadiazole-2(3H)-thione]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1587998#chemical-properties-of-5-heptyl-1-3-4-oxadiazole-2-3h-thione\]](https://www.benchchem.com/product/b1587998#chemical-properties-of-5-heptyl-1-3-4-oxadiazole-2-3h-thione)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com